molecular formula C15H13BrN6OS B14921810 5-{1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole

5-{1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No.: B14921810
M. Wt: 405.3 g/mol
InChI Key: FZHRONQOSHBDEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-{1-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-3-YL}-3-(2-THIENYL)-1,2,4-OXADIAZOLE is a heterocyclic compound that features a pyrazole and oxadiazole ring system. These types of compounds are known for their diverse applications in medicinal chemistry, agrochemistry, and materials science due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{1-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-3-YL}-3-(2-THIENYL)-1,2,4-OXADIAZOLE typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of hydrazine derivatives with carbonyl compounds to form the pyrazole ring, followed by further functionalization to introduce the oxadiazole moiety .

Industrial Production Methods

Industrial production methods for such compounds often employ high-throughput techniques and optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, microwave-assisted synthesis, and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-{1-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-3-YL}-3-(2-THIENYL)-1,2,4-OXADIAZOLE: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, enhancing the compound’s versatility in various applications .

Scientific Research Applications

5-{1-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-3-YL}-3-(2-THIENYL)-1,2,4-OXADIAZOLE: has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 5-{1-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-3-YL}-3-(2-THIENYL)-1,2,4-OXADIAZOLE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity. This mechanism is crucial for its bioactivity and therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-{1-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-3-YL}-3-(2-THIENYL)-1,2,4-OXADIAZOLE lies in its combined pyrazole and oxadiazole rings, which confer distinct chemical and biological properties. This dual-ring system enhances its reactivity and potential for diverse applications compared to simpler analogs .

Properties

Molecular Formula

C15H13BrN6OS

Molecular Weight

405.3 g/mol

IUPAC Name

5-[1-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]pyrazol-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C15H13BrN6OS/c1-9-13(16)10(2)22(18-9)8-21-6-5-11(19-21)15-17-14(20-23-15)12-4-3-7-24-12/h3-7H,8H2,1-2H3

InChI Key

FZHRONQOSHBDEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CN2C=CC(=N2)C3=NC(=NO3)C4=CC=CS4)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.